molecular formula C17H25NO4 B13661333 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Cat. No.: B13661333
M. Wt: 307.4 g/mol
InChI Key: UDVUUFCIDLMNQR-UHFFFAOYSA-N
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Description

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains a 2,4-dimethoxyphenyl group attached to the third position of the pyrrolidine ring.

Preparation Methods

The synthesis of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine typically involves the following steps:

Chemical Reactions Analysis

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where the Boc group can be removed under acidic conditions to yield the free amine.

Scientific Research Applications

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological processes and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of medicinal chemistry.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Boc group provides stability and protection to the nitrogen atom, allowing for selective reactions and interactions .

Comparison with Similar Compounds

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-12(11-18)14-7-6-13(20-4)10-15(14)21-5/h6-7,10,12H,8-9,11H2,1-5H3

InChI Key

UDVUUFCIDLMNQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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